

Characterization & Performance Guide: 7-Fluoro-2-methoxy-8-methylquinoxaline

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Compound of Interest

Compound Name: 7-Fluoro-2-methoxy-8-methylquinoxaline

CAS No.: 952587-08-5

Cat. No.: B1509879

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Executive Summary

7-Fluoro-2-methoxy-8-methylquinoxaline is a tri-substituted quinoxaline derivative. Its specific substitution pattern—combining an electron-withdrawing fluorine at C7, a steric/lipophilic methyl group at C8, and a reactive methoxy handle at C2—makes it a high-value scaffold for optimizing metabolic stability and binding affinity in drug discovery.

Unlike simple quinoxalines, the C7-fluorine/C8-methyl motif restricts bond rotation in downstream biaryl couplings (atropisomerism potential) and blocks metabolic oxidation at the typically vulnerable C8 position.

Chemical Identity & Physicochemical Profile

Parameter	Data	Notes
CAS Number	952587-08-5	Verified Commercial Identifier
Formula	C ₁₀ H ₉ FN ₂ O	
Molecular Weight	192.19 g/mol	
Physical State	Off-white to pale yellow solid	Crystalline
Solubility	DMSO, Methanol, DCM	Poor water solubility
LogP (Predicted)	~2.3 - 2.5	Higher lipophilicity than non-fluorinated analog
pKa (Predicted)	-0.8 (N-1 protonation)	Weak base due to F-inductive effect

Synthesis & Performance Comparison

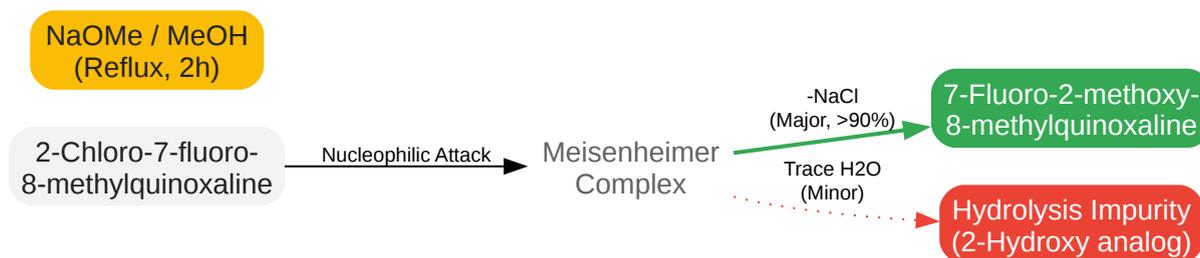
To evaluate the "performance" of this intermediate, we compare the two primary synthetic routes used to access it. The Nucleophilic Aromatic Substitution (S_NAr) route is superior for yield and purity compared to the Direct Cyclization method.

Route Comparison Table

Metric	Method A: S _N Ar (Recommended)	Method B: Direct Cyclization
Precursor	2-Chloro-7-fluoro-8-methylquinoxaline	4-Fluoro-3-methyl-1,2-diaminobenzene
Reagent	NaOMe / MeOH	Methyl glyoxalate
Yield	85 - 92%	45 - 60%
Regioselectivity	High (C2-Cl displacement is favored)	Low (Mixture of 2-OH and 3-OH isomers)
Scalability	Excellent (Kilogram scale)	Moderate (Purification bottlenecks)

Pathway Visualization

The following diagram illustrates the preferred S_NAr workflow and the critical regioselectivity checkpoint.



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Figure 1: S_NAr synthesis pathway highlighting the critical conversion of the chloro-precursor to the methoxy-target.

Characterization Protocols

Reliable identification requires a multi-modal approach. The fluorine atom introduces splitting patterns in ¹H NMR and distinct signals in ¹⁹F NMR.

Protocol A: Nuclear Magnetic Resonance (NMR)

- Solvent: CDCl₃ or DMSO-d₆.
- Internal Standard: TMS (0.00 ppm).

Expected ¹H NMR Data (400 MHz, CDCl₃):

- δ 8.45 (s, 1H): H-3 proton (Quinoxaline ring). Characteristic singlet, deshielded by adjacent nitrogens.
- δ 7.85 (dd, 1H): H-5 proton. Shows coupling to F-7 (approx J = 6-9 Hz) and H-6.
- δ 7.30 (t/dd, 1H): H-6 proton. Pseudo-triplet due to coupling with F-7 and H-5.

- δ 4.12 (s, 3H): -OCH₃ (Methoxy). Strong singlet.
- δ 2.65 (d, 3H): -CH₃ (C8-Methyl). Appears as a doublet or broad singlet due to long-range coupling with F-7 ($J \approx 2$ Hz).

Expected ¹⁹F NMR:

- δ -110 to -115 ppm: Single peak.

Protocol B: HPLC Purity Assessment

This method separates the target from the common "Hydrolysis Impurity" (2-hydroxy analog).

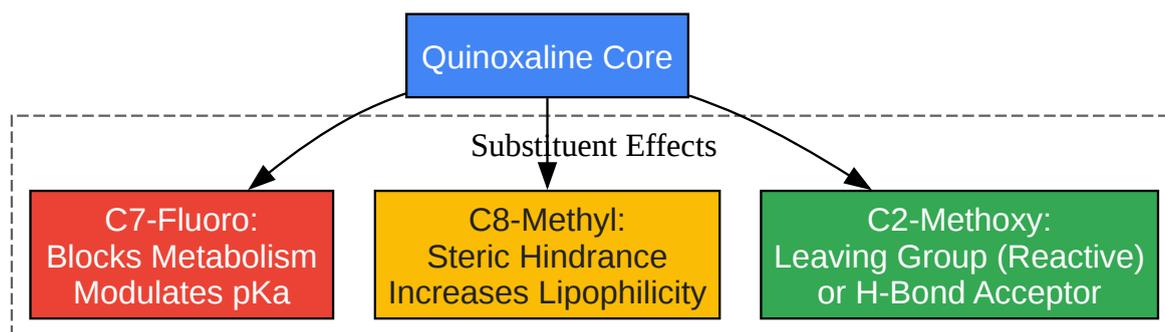
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).
- Retention Time: The methoxy derivative (less polar) will elute later than the hydroxy impurity.

Comparative Analysis: Why this Scaffold?

The **7-Fluoro-2-methoxy-8-methylquinoxaline** scaffold offers distinct advantages over non-fluorinated or non-methylated alternatives in drug design.

Feature	7-Fluoro-2-methoxy-8-methyl (Target)	2-Methoxy-quinoxaline (Standard)	Impact on Drug Design
Metabolic Stability	High	Low	The C8-Methyl blocks oxidation; C7-F reduces electron density, preventing ring oxidation.
Lipophilicity (LogP)	~2.4	~1.5	Increased permeability for CNS or intracellular targets.
Reactivity (SNAr)	High	Moderate	The C7-F atom inductively activates the C2 position for further substitution (if displacing the methoxy is desired).
Conformation	Restricted	Flexible	C8-Methyl forces substituents at N1/C2 out of plane, improving selectivity.

Structural Activity Relationship (SAR) Logic



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Figure 2: SAR contributions of the specific substitution pattern.

Safety & Handling (SDS Summary)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Handling: Use in a fume hood. The methoxy group can hydrolyze under strong acidic conditions to release methanol and the quinoxalinone.
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.

References

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